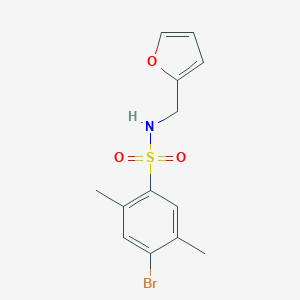

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

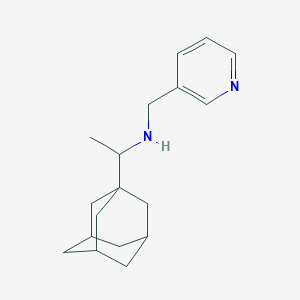

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine, also known as 4-MeO-αT, is a psychoactive drug that belongs to the family of tryptamines. It is a derivative of α-methyltryptamine (αMT) and has been found to exhibit potent psychedelic effects. The compound has been the subject of scientific research due to its potential therapeutic applications in the treatment of mental health disorders.

Aplicaciones Científicas De Investigación

Synthesis of 2-substituted benzo[b]thiophene

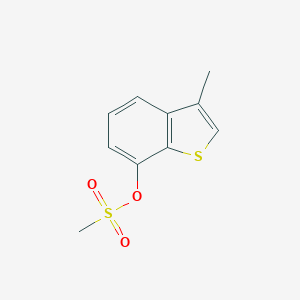

This compound has been used in the synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . This method has been demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone .

Fluorescence Quantum Yield

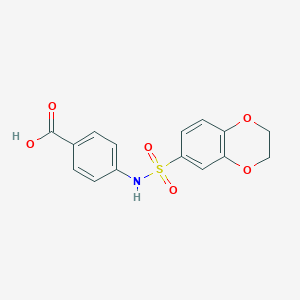

The synthesized (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone exhibits a fluorescence quantum yield of up to 1 . This property can be useful in various applications such as bioimaging and optoelectronics.

Cannabinoid Receptor Ligand

The compound (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone, which can be synthesized using 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine, can be used as a cannabinoid receptor ligand . This could have potential applications in the field of neuroscience and pharmacology.

Proton-dopable Organic Semiconductors

The compound has been used in the design and synthesis of proton-dopable organic semiconductors . This molecule could be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .

Electrochemical Detection of CA125

A chemical antibody based on 4-(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)benzaldehyde (MPBB), which can be synthesized from 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine, is developed to detect CA125 (MUC-16) level more effectively via electrochemical methods . This could have potential applications in the field of medical diagnostics.

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS/c1-16-14-4-2-12(3-5-14)6-8-15-10-13-7-9-17-11-13/h2-5,7,9,11,15H,6,8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCINDQROGOWETK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)

![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)

![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)

![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)

amine](/img/structure/B511356.png)